molecular formula C22H28N9NaO9S2 B14779303 sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14779303
M. Wt: 649.6 g/mol
InChI Key: WNJOIIXGSLBJAS-GKTJYTEDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefbuperazone sodium is a second-generation cephalosporin antibiotic. It is used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is known for its broad-spectrum activity and effectiveness against anaerobic bacteria .

Preparation Methods

The preparation of cefbuperazone sodium involves several steps:

Chemical Reactions Analysis

Cefbuperazone sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Cefbuperazone sodium has several scientific research applications:

Mechanism of Action

Cefbuperazone sodium exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other beta-lactam antibiotics, it binds to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Cefbuperazone sodium is similar to other cephalosporin antibiotics such as cefoperazone and cefoxitin. it has unique properties that make it more effective against certain anaerobic bacteria. For example, cefbuperazone has higher activity against Bacteroides fragilis compared to cefoxitin and cefoperazone .

Similar Compounds

Properties

Molecular Formula

C22H28N9NaO9S2

Molecular Weight

649.6 g/mol

IUPAC Name

sodium;(7S)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/q;+1/p-1/t10?,12?,19?,22-;/m0./s1

InChI Key

WNJOIIXGSLBJAS-GKTJYTEDSA-M

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)N[C@]2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.